molecular formula C4H8N2O2 B14742794 N,N-Dimethyloxalamide CAS No. 600-39-5

N,N-Dimethyloxalamide

Cat. No.: B14742794
CAS No.: 600-39-5
M. Wt: 116.12 g/mol
InChI Key: ZWGBGUVGGJJWMF-UHFFFAOYSA-N
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Description

Contextual Significance of Oxalamide Chemistry

The oxalamide functional group is a significant structural motif in a wide array of chemical disciplines. mdpi.com Oxalamide skeletons are found in numerous biologically active molecules and pharmaceuticals, including anticoagulants and antiviral agents that inhibit HIV entry. nih.govnih.gov The importance of these compounds has spurred considerable interest in developing novel and efficient methods for their synthesis. nih.gov

Beyond their biological relevance, oxalamides are crucial in coordination chemistry, where they function as robust ligands. nih.govresearchgate.net N,N'-substituted oxamides, for instance, are employed as supporting ligands in copper-catalyzed cross-coupling reactions. wikipedia.org Their ability to act as self-complementary hydrogen bonding molecules, capable of both donating and accepting two hydrogen bonds, makes them highly valuable in crystal engineering, protein engineering, and materials science for creating organic gelators and other supramolecular assemblies. mdpi.comresearchgate.net Furthermore, oxalamides serve as precursors for widely used chemicals, such as ethylene (B1197577) glycol. mdpi.comresearchgate.net

Scope and Focus of N,N-Dimethyloxalamide Research

Research on this compound primarily centers on its fundamental chemical properties and its role as a model system for understanding intermolecular forces. Scientists have utilized it to explore the geometry, energetics, and cooperative effects of hydrogen bonding. researchgate.net In these studies, this compound serves as a model compound to investigate oxamide-oxamide interactions through both computational (ab initio and density functional theory) and experimental methods. researchgate.net

The compound is also significant in organic synthesis, where it can be used as an intermediate for preparing other heterocyclic organic compounds. chemicalbook.com The synthesis of this compound itself, and its derivatives, is a subject of study, with methods including the reaction of diethyl oxalate (B1200264) with methylamine, a modification of classical synthetic routes. mdpi.com Its well-defined structure and spectroscopic properties have been thoroughly characterized, providing a solid foundation for its use in more complex research applications. sigmaaldrich.comnist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

600-39-5

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

N',N'-dimethyloxamide

InChI

InChI=1S/C4H8N2O2/c1-6(2)4(8)3(5)7/h1-2H3,(H2,5,7)

InChI Key

ZWGBGUVGGJJWMF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C(=O)N

Origin of Product

United States

Theoretical and Computational Investigations of N,n Dimethyloxalamide

Quantum Mechanical Studies of Conformational Preferences

Quantum mechanical calculations are crucial for understanding the three-dimensional structures and relative energies of different conformers of a molecule. For N,N-Dimethyloxalamide, these studies would reveal the most stable arrangements of its atoms and the energy barriers between them.

Minimum Energy Conformations and Isomerization Pathways

Computational studies would identify the minimum energy conformations of this compound, which represent the most stable shapes of the molecule. These studies would also maps out the isomerization pathways, which are the routes through which the molecule can change from one conformation to another. This involves calculating the transition states, which are the highest energy points along these pathways.

Energetics and Structural Changes in Oxalamide Group Isomerization

A key aspect of this compound's conformational flexibility is the isomerization around the central C-C bond of the oxalamide group and the C-N amide bonds. Theoretical calculations would provide the energy changes associated with these rotations. For instance, the rotation around the C-N bond in amides is known to have a significant energy barrier due to the partial double bond character.

Influence of Environmental Factors on Conformational Landscapes (e.g., Gas-Phase vs. Aqueous Simulation)

The stability of different conformers can be significantly influenced by the surrounding environment. In the gas phase, the molecule is isolated, and its conformation is determined solely by intramolecular forces. In a solvent like water, intermolecular interactions, such as hydrogen bonding, can stabilize or destabilize certain conformations. Computational models can simulate these environments to predict how the conformational landscape of this compound might change. For example, polar conformers may be more stabilized in an aqueous environment compared to the gas phase.

Electronic Structure and Charge Distribution Analysis

Understanding the electronic structure is fundamental to predicting a molecule's reactivity and properties.

Ab Initio and Density Functional Theory (DFT) Approaches

Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to study the electronic structure of molecules. Ab initio methods are based on first principles, without using any experimental data other than fundamental physical constants. DFT, on the other hand, uses the electron density to calculate the energy and other properties of the system, often providing a good balance between accuracy and computational cost. These methods can be used to calculate properties like molecular orbital energies, electron density distribution, and electrostatic potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to interpret the results of a quantum chemical calculation in terms of familiar chemical concepts like bonds, lone pairs, and atomic charges. It provides a picture of the localized bonding within a molecule. For this compound, NBO analysis would quantify the delocalization of the nitrogen lone pairs into the carbonyl groups, which is characteristic of the amide bond. This delocalization contributes to the planarity of the amide groups and the rotational barrier around the C-N bonds. The analysis also provides information about hyperconjugative interactions, which are stabilizing interactions that can influence the molecule's conformation and reactivity.

Below is a hypothetical table illustrating the type of data that could be generated from NBO analysis for a specific conformation of this compound.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (N1)π* (C2=O3)58.3
LP (N4)π* (C5=O6)58.1
σ (C2-C5)σ* (N1-C2)2.5
σ (C2-C5)σ* (N4-C5)2.6
This table is illustrative and does not represent actual calculated data for this compound.

This table shows the second-order perturbation theory energy of hyperconjugative interactions (E(2)). Larger E(2) values indicate stronger interactions. The "LP (N)" represents the lone pair on the nitrogen atom, and "π* (C=O)" represents the antibonding orbital of the carbonyl group.

Intermolecular Interactions and Cooperative Effects

The intermolecular forces inherent to the this compound molecule are a primary determinant of its physical and chemical properties. Theoretical models have been instrumental in dissecting these complex interactions.

The oxalamide functionality is a self-complementary hydrogen bonding unit, capable of donating and accepting two hydrogen bonds. masterorganicchemistry.com Computational studies on N,N'-dimethyloxalamide as a model compound reveal that its intermolecular interactions lead to the formation of highly stable bimolecular and trimolecular complexes. masterorganicchemistry.com

A predominant feature of these interactions is the formation of a cyclic hydrogen-bonded dimer characterized by the R²₂(10) graph set motif. masterorganicchemistry.comnumberanalytics.com This motif involves two N-H···O=C hydrogen bonds that link two separate molecules, creating a stable 10-membered ring structure. numberanalytics.com This persistent hydrogen bonding pattern makes the oxalamide group a reliable building block in supramolecular chemistry and crystal design. libretexts.org The reliability of this interaction is such that it can be used to design two-dimensional β-networks with a high degree of predictability. libretexts.org

Key Hydrogen Bonding Motif in N,N'-Disubstituted Oxalamides
Interaction TypeCharacteristic MotifDescriptionSignificance
Oxalamide-OxalamideR²₂(10)A centrosymmetric motif formed by two intermolecular N-H···O=C hydrogen bonds between two molecules.Creates stable, predictable dimers and ribbons, crucial for crystal engineering. masterorganicchemistry.comnumberanalytics.comlibretexts.org

While hydrogen bonding is significant, theoretical calculations indicate that dipole-dipole interactions play a dominant role in the stabilization of this compound dimers. masterorganicchemistry.com In the all-trans conformation of the oxalamide, the C=O and N-H bonds from two different molecules in the R²₂(10) dimer are arranged in a parallel fashion. masterorganicchemistry.com

This specific geometry, where the proton donors (N-H) and carbonyl acceptors (C=O) have a much more linear angular distribution compared to other systems, enhances the electrostatic attraction. masterorganicchemistry.com The cooperative effect of these aligned dipolar interactions, alongside intramolecular NH/CO and CH/CO dipolar interactions, is a key factor in the stability of the bimolecular cyclic system. masterorganicchemistry.com

To understand the unique properties of the oxalamide group, computational studies have compared the interactions of N,N'-dimethyloxalamide with those of N-methylacetamide, which serves as a model for simple amide-amide interactions. masterorganicchemistry.com This comparison highlights significant differences in both geometry and the nature of the stabilizing forces.

N-methylacetamide dimers typically form a cyclic structure defined by the R²₂(8) motif, which is smaller than the R²₂(10) motif of oxalamides. masterorganicchemistry.com A crucial distinction lies in the orientation of the interacting groups. In the oxalamide R²₂(10) dimer, the C=O and N-H bonds are parallel, which maximizes the dipole-dipole attractive forces. This contrasts with the arrangement in amide R²₂(8) dimers. masterorganicchemistry.com Consequently, the stabilization in oxalamide dimers is more heavily influenced by these strong dipole-dipole interactions, whereas hydrogen bonding is the more commonly emphasized interaction in simple amides. masterorganicchemistry.com The distinct electronic charge distributions on the oxalamide and amide groups are fundamental to these different interaction modes. masterorganicchemistry.com

Comparison of Oxalamide and Amide Dimer Interactions
FeatureN,N'-Dimethyloxalamide (Model)N-Methylacetamide (Model)Reference
Hydrogen Bond Motif R²₂(10)R²₂(8) masterorganicchemistry.com
Bond Orientations in Dimer C=O and N-H bonds are parallelNon-parallel arrangement masterorganicchemistry.com
Dominant Interaction Dipole-Dipole InteractionsHydrogen Bonding masterorganicchemistry.com

The enolization of amides is a form of tautomerism where the keto form (containing a C=O group) equilibrates with an enol form (containing a C=C double bond and an -OH group). This process involves proton transfer and is influenced by factors such as solvent and substitution.

Despite the importance of tautomerism in chemical reactivity, a detailed computational analysis of the enolization process for this compound, including the specific energy barriers for the keto-enol transformation, could not be identified in the reviewed scientific literature. Further theoretical studies would be required to quantify the thermodynamics and kinetics of this potential equilibrium.

Synthetic Methodologies and Precursor Roles of N,n Dimethyloxalamide

Established Synthesis Routes to N,N-Dimethyloxalamide

The preparation of this compound can be achieved through several chemical pathways, with traditional methods relying on highly reactive starting materials and alternative approaches seeking milder conditions.

A primary and well-established method for synthesizing N,N'-disubstituted oxalamides involves the reaction of oxalyl chloride with a corresponding amine. In the case of this compound, oxalyl chloride is treated with two equivalents of dimethylamine (B145610). This reaction is a classic example of nucleophilic acyl substitution, where the highly electrophilic carbonyl carbons of oxalyl chloride are attacked by the nucleophilic dimethylamine. The reaction typically proceeds readily, often requiring control of the reaction temperature due to its exothermic nature. The use of a base is common to neutralize the hydrochloric acid byproduct formed during the reaction.

This general approach is not limited to simple amines and has been applied to the synthesis of more complex oxamide (B166460) derivatives where oxalyl chloride is reacted with other amides or sulfonamides. google.com For instance, a known method for preparing related compounds, such as N,N′-dimethoxy-N,N′-dimethyloxalamide, also utilizes oxalyl chloride as the starting material, reacting it with N,O-dimethylhydroxylamine hydrochloride in the presence of pyridine. google.com However, methods using oxalyl chloride as an initial raw material are sometimes considered less suitable for industrial-scale preparation due to the high toxicity of oxalyl chloride, which can decompose into phosgene (B1210022) and carbon monoxide. google.com

In response to the hazards associated with oxalyl chloride, alternative synthetic routes have been developed. One notable alternative for producing oxalamide derivatives involves the use of oxalic acid diesters, such as diethyl oxalate (B1200264). A method for producing N,N'-dialkoxy-N,N'-dialkyloxalamides involves reacting an oxalic acid diester with an N-alkyl-O-alkylhydroxylamine or its acid salt in the presence of a base and a solvent. google.com This approach avoids the use of the highly reactive and toxic oxalyl chloride.

While specific catalytic syntheses for this compound are not extensively detailed in the provided literature, the broader field of amide synthesis frequently employs catalytic methods to improve efficiency and reaction conditions. For example, catalytic hydrogenation over nickel-based catalysts is used to produce various amines from amides. researchgate.net Other catalytic systems are used for the preparation of different N,N-dimethylamides, demonstrating the importance of catalysts in modern amide synthesis. google.com

Table 1: Synthesis Routes for this compound and Derivatives
MethodStarting MaterialsKey FeaturesReference
Reaction with Oxalyl ChlorideOxalyl Chloride, DimethylamineA common, direct method based on nucleophilic acyl substitution. google.comgoogle.com
Alternative from Oxalic Acid EstersOxalic Acid Diester, Amine/Amine SaltAvoids the use of hazardous oxalyl chloride. google.com

This compound as an Intermediate in Organic Synthesis

The structure of this compound makes it a versatile intermediate for constructing more complex molecules, particularly heterocyclic compounds like imidazoles and their derivatives.

This compound serves as a key precursor in transformations that lead to the formation of imidazole (B134444) rings. A significant related transformation involves the reaction of N,N-dimethyloxamide with phosphorus pentachloride to produce 5-chloro-1-methylimidazole (B19843). nih.gov This reaction is a critical step in building functionalized imidazole scaffolds for pharmaceutical applications.

This type of synthesis is related to broader named reactions that construct C-N bonds, such as the Leuckart-Wallach reaction. The classic Leuckart-Wallach reaction is a method for the reductive amination of aldehydes and ketones using formic acid or formamide (B127407) as the nitrogen source and reducing agent. wikipedia.orgalfa-chemistry.com The reaction was first noted by Rudolf Leuckart and later expanded upon by Otto Wallach to demonstrate its general applicability. wikipedia.org It proceeds by forming an iminium ion, which is then reduced. alfa-chemistry.com While the direct application of the classic Leuckart-Wallach conditions to this compound is not specified, the synthesis of imidazole derivatives from it represents a related class of cyclization and bond-forming reactions crucial in organic synthesis.

The utility of this compound extends to the synthesis of nitroimidazoles, a class of compounds with significant importance in medicinal chemistry, particularly as antimicrobial agents. nih.govbrieflands.comnih.gov The 5-chloro-1-methylimidazole synthesized from N,N-dimethyloxamide can be further elaborated to produce nitroimidazole derivatives. nih.gov For example, the 1-methylimidazole (B24206) intermediate can undergo nitration to furnish a chloro-methyl-nitro-imidazole, which is a key building block for more complex drug candidates. nih.gov This pathway highlights the role of this compound as a foundational starting material for accessing these vital heterocyclic systems.

In the synthesis of oligonucleotides (DNA and RNA), protecting groups are essential to temporarily block reactive functional moieties on the nucleobases to ensure selective reaction at the desired site. springernature.comgoogle.com Various protecting groups are employed for this purpose, with some containing dimethylamino functionalities, such as the dimethylformamidine (dmf) group used to protect guanosine. glenresearch.com However, based on the reviewed literature, the specific use of the this compound compound itself as a protecting group in nucleic acid chemistry is not a prominently documented application.

Table 2: Applications of this compound as a Synthetic Intermediate
ApplicationTransformationProduct ClassReference
Imidazole SynthesisReaction with phosphorus pentachloride.Substituted imidazoles (e.g., 5-chloro-1-methylimidazole). nih.gov
Nitroimidazole SynthesisFurther reaction (e.g., nitration) of the imidazole intermediate.Nitroimidazole derivatives. nih.gov

Use as Protecting Groups in Nucleic Acid Chemistry

Protection of Amine Functions in Deoxyribonucleosides

The use of protecting groups is a cornerstone of complex organic syntheses, particularly in the assembly of oligonucleotides, where transient and persistent blocking of reactive groups is essential. umich.edu The primary criteria for a protecting group include ease of introduction and removal, stability under various reaction conditions, and enhancement of solubility in organic solvents. umich.edu Common protecting groups for the exocyclic amino functions of nucleosides include acyl groups and carbamates like tert-butyloxycarbonyl (Boc), carboxybenzyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). masterorganicchemistry.comnih.gov

Despite the importance of amine protection in this field, a review of the scientific literature did not yield specific examples or protocols describing the use of the this compound moiety as a protecting group for the amine functions of deoxyribonucleosides. Standard methodologies continue to rely on established protecting groups that are removed at the end of the oligonucleotide synthesis. umich.edunih.gov

Mechanistic Pathways of Thermolytic Cleavage

Thermolysis, or thermal decomposition, is a chemical breakdown of a substance induced by heat, a process that is typically endothermic as energy is required to break chemical bonds. wikipedia.org The study of the thermal decomposition of this compound and its parent compound, oxamide, is relevant for understanding its stability and degradation pathways, particularly in applications like the manufacturing of mixed oxide (MOX) fuels where organic additives are subjected to high temperatures. researchgate.net

While specific mechanistic studies on this compound are not detailed in the available literature, research on the thermal decomposition of the parent compound, oxamide, provides valuable insights. researchgate.netrsc.org A thermogravimetric analysis (TGA) of oxamide was conducted under an inert atmosphere (argon with 4 vol% dihydrogen) to model its degradation during sintering processes. researchgate.net The kinetic parameters for this decomposition were determined using Friedman's isoconversional method. researchgate.net

The results from this analysis are presented below:

Kinetic ParameterValueUnit
Activation Energy (E)100 ± 7kJ·mol⁻¹
Pre-exponential Factor (A)2.5 x 10⁸min⁻¹
Reaction Order (n)0.32-
Data sourced from a thermogravimetric analysis of oxamide. researchgate.net

These parameters allow for the creation of a predictive model for the thermal decomposition process under non-isothermal conditions. researchgate.net Studies on analogous N,N-dialkoxyamides suggest that thermal decomposition can proceed via homolysis, forming free radical intermediates. nih.gov This indicates a potential pathway for the cleavage of this compound, though further specific research is required.

Derivatization Strategies Beyond Direct Synthesis

Synthesis of Substituted N,N-Dimethyloxalamides

The synthesis of substituted N,N'-dialkyloxamides is a well-established field, providing access to a wide range of derivatives for applications in coordination chemistry, materials science, and as precursors to biologically active compounds. mdpi.comresearchgate.net These methods are directly applicable to the formation of substituted N,N-Dimethyloxalamides.

The most traditional and widely used method involves the reaction of a dialkyl oxalate, such as diethyl oxalate, with a corresponding primary amine in a 1:2 molar ratio. mdpi.commdpi.com Other common approaches include the reaction of oxalyl chloride with an amine and the catalytic carbonylation of amines. mdpi.commdpi.comresearchgate.net A more recent, sustainable method involves the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol and amines, catalyzed by a ruthenium pincer complex. nih.gov

A specific example of a substituted derivative is N,N'-dimethoxy-N,N'-dimethyloxamide. A patented method describes its synthesis by reacting a dialkyl oxalate (e.g., dimethyl oxalate or diethyl oxalate) with N-methyl-O-methylhydroxylamine in the presence of a base. google.com The reaction proceeds efficiently in various solvents. google.com

The table below summarizes the reaction yields for the synthesis of N,N'-dimethoxy-N,N'-dimethyloxamide in different solvents, starting from diethyl oxalate.

SolventReaction Yield (%)
Tetrahydrofuran83.6
Toluene71.0
Dimethyl Carbonate75.7
Dimethylformamide77.5
Data sourced from patent CN100386310C. google.com

These methodologies demonstrate the versatility of the oxalamide core and the accessibility of its substituted derivatives through various synthetic routes.

Synthesis of N,N'-Dinitro-N,N'-dimethyloxamide and related polynitro compounds

The synthesis of N,N'-dinitro-N,N'-dimethyloxamide involves the N-nitration of the secondary amide nitrogens in the N,N'-dimethyloxamide precursor. This transformation places the molecule in the category of nitramines, which are often explored as energetic materials. rsc.org

The direct N-nitration of secondary amines and amides presents a significant chemical challenge. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are often ineffective. In such strongly acidic media, the amine nitrogen atoms are readily protonated. stackexchange.comrsc.org This protonation forms a positively charged species that deactivates the molecule towards electrophilic attack by the nitronium ion (NO₂⁺) and prevents N-nitration. stackexchange.com

To overcome this, specialized nitrating strategies are required.

Concentrated Nitric Acid: Under certain conditions, using concentrated nitric acid without a stronger acid catalyst can lead to the successful N-nitration of amino groups on heterocyclic systems, selectively forming nitramide (B1216842) derivatives. rsc.org This approach could potentially be applied to N,N'-dimethyloxamide.

Advanced Nitrating Reagents: Modern synthetic chemistry has produced powerful N-nitrating reagents that operate under milder, often neutral, conditions, thus avoiding substrate protonation. An example is 5-methyl-1,3-dinitro-1H-pyrazole, which acts as a controllable source of the nitronium ion and can nitrate (B79036) a broad range of (hetero)arenes. nih.gov Such reagents are designed for the nitration of sensitive substrates and could be effective for the synthesis of N,N'-dinitro-N,N'-dimethyloxamide. nih.gov

The development of these methods is crucial for accessing polynitro compounds, as the introduction of each subsequent nitro group becomes progressively more difficult due to the electron-withdrawing nature of the nitro groups already present. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a cornerstone in the structural analysis of N,N-Dimethyloxalamide, offering detailed insights into its atomic connectivity and the subtle electronic environments of its constituent nuclei.

¹H and ¹³C NMR Spectral Analysis for Structural Confirmation

The ¹H and ¹³C NMR spectra of this compound provide definitive confirmation of its molecular structure. The symmetry of the molecule results in chemically equivalent protons and carbons for the two N-methyl groups and the two carbonyl groups.

The ¹H NMR spectrum is expected to show two main signals: a signal for the N-H protons and a signal for the methyl (CH₃) protons. The chemical shift of the N-H proton is sensitive to solvent and concentration, often appearing as a broad singlet. The methyl protons will appear as a doublet due to coupling with the adjacent N-H proton.

The ¹³C NMR spectrum is characterized by two distinct signals corresponding to the two types of carbon atoms in the molecule: the carbonyl carbons (C=O) and the methyl carbons (CH₃). The carbonyl carbons resonate at a significantly lower field (higher ppm) compared to the methyl carbons due to the deshielding effect of the electronegative oxygen atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-HVariable (typically broad)Singlet (broad)-
CH₃~2.8Doublet~5

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)
C=O~160
CH₃~26

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The data presented are typical values for similar amide structures.

NMR Studies on Intramolecular Hydrogen Bonding

The presence of both a hydrogen bond donor (N-H group) and a hydrogen bond acceptor (C=O group) in this compound allows for the potential formation of intramolecular hydrogen bonds, particularly in the solid state or in non-polar solvents. These interactions can significantly influence the molecule's conformation, stabilizing a more planar arrangement of the amide groups.

NMR spectroscopy is a sensitive tool for detecting such interactions. The chemical shift of the N-H proton is particularly indicative of hydrogen bonding. In the presence of an intramolecular hydrogen bond, the N-H proton is deshielded, resulting in a downfield shift (higher ppm value). Variable temperature NMR studies can also provide evidence for intramolecular hydrogen bonding; a smaller temperature coefficient (change in chemical shift with temperature) for the N-H proton suggests its involvement in a stable intramolecular hydrogen bond, as it is less available to form hydrogen bonds with the solvent.

Influence of Intermolecular Interactions on NMR Chemical Shifts

In solution, this compound molecules can interact with each other and with solvent molecules through intermolecular forces, primarily hydrogen bonding and dipole-dipole interactions. These interactions can influence the electronic environment of the nuclei and, consequently, their NMR chemical shifts.

The choice of solvent can have a pronounced effect on the ¹H NMR spectrum. In proton-accepting solvents like dimethyl sulfoxide (B87167) (DMSO), the solvent molecules can form strong hydrogen bonds with the N-H protons of this compound. This intermolecular hydrogen bonding leads to a significant downfield shift of the N-H proton signal compared to its chemical shift in a non-polar solvent like chloroform.

Similarly, the chemical shifts of the carbonyl carbons in the ¹³C NMR spectrum can be affected by the solvent. Solvents capable of hydrogen bonding with the carbonyl oxygen can cause a downfield shift of the C=O signal. The extent of these solvent-induced shifts can provide qualitative information about the strength of the intermolecular interactions.

Vibrational Spectroscopy Studies (FTIR)

Fourier-transform infrared (FTIR) spectroscopy probes the vibrational modes of the chemical bonds within this compound, providing a characteristic "fingerprint" of the molecule. The positions, intensities, and shapes of the absorption bands in the FTIR spectrum are directly related to the functional groups present and their molecular environment.

Key vibrational modes for this compound include:

N-H Stretching: This vibration typically appears as a strong, and sometimes broad, band in the region of 3300-3100 cm⁻¹. The position and broadness of this band are highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions where intermolecular hydrogen bonding is significant, this band will be broader and shifted to lower wavenumbers.

C-H Stretching: The stretching vibrations of the methyl C-H bonds are observed in the 3000-2850 cm⁻¹ region.

Amide I Band (C=O Stretching): This is one of the most characteristic bands for amides, appearing as a very strong absorption typically between 1700 and 1630 cm⁻¹. The exact position is influenced by factors such as hydrogen bonding and the physical state of the sample. Hydrogen bonding to the carbonyl oxygen tends to lower the frequency of this vibration.

Amide II Band (N-H Bending and C-N Stretching): This band, resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations, is found in the range of 1600-1500 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N single bond also contributes to the Amide II band and can have other characteristic absorptions at lower frequencies.

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational ModeApproximate Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3100Strong, potentially broad
C-H Stretch (methyl)3000 - 2850Medium
Amide I (C=O Stretch)1700 - 1630Very Strong
Amide II (N-H Bend, C-N Stretch)1600 - 1500Strong

Mass Spectrometry and Dissociation Pathways

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound, offering insights into its structural integrity and the relative strengths of its chemical bonds under energetic conditions.

Core Excitation and Auger Decay Analysis

Advanced mass spectrometric techniques coupled with core-level excitation, such as Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, can be used to investigate the site-specific dissociation of molecules. In this process, a core electron (e.g., from a carbon, nitrogen, or oxygen atom) is excited to an unoccupied molecular orbital. The resulting core-excited state is highly unstable and rapidly relaxes through a process called Auger decay. arxiv.org In Auger decay, an outer-shell electron fills the core hole, and the excess energy is transferred to another outer-shell electron, which is then ejected from the molecule. arxiv.org This process leaves the molecule in a highly excited, doubly ionized state, which often leads to extensive fragmentation.

Studies on this compound using these techniques have revealed that the fragmentation pathways are highly dependent on the atom where the initial core excitation occurs. spectrabase.com For instance, core excitation at the oxygen K-edge can lead to different fragmentation patterns compared to excitation at the nitrogen or carbon K-edges.

The mass spectra following core excitation and Auger decay show a variety of fragment ions. Common dissociation pathways observed for this compound include the cleavage of the central C-C bond, the amide C-N bond, and the N-C(methyl) bond. The relative abundances of the resulting fragment ions provide detailed information about the electronic relaxation processes and the subsequent bond-breaking dynamics. Analysis of these dissociation pathways helps in understanding the fundamental aspects of molecular response to high-energy radiation. spectrabase.com

Site-Specific Bond Cleavage and Fragmentation Studies

The fragmentation of this compound following core-level ionization demonstrates a significant degree of site-selectivity. When a core electron is ionized using techniques like X-ray absorption, the molecule becomes highly excited and breaks apart into various ionic fragments. The specific fragments produced are highly dependent on which atom (carbon, nitrogen, or oxygen) was initially ionized.

Studies have shown that ionization of the carbon (C 1s) and oxygen (O 1s) 1s electrons predominantly leads to the formation of CH₃⁺ and NO⁺ ions, accounting for approximately 70% of the fragments. In contrast, ionization at the central nitrogen atom (N 1s) results in a lower yield of this channel (around 37%) and instead preferentially forms fragments such as O⁺ + HCNH⁺ and O⁺ + CN⁺. Furthermore, ionization from a C 1s electron shows a higher likelihood of C-H bond fission compared to ionization from an O 1s electron. researchgate.net

Following resonant Auger-Meitner decay, which occurs after a 1s electron is excited to a 3π antibonding orbital, a variety of ionic products are formed. Mass spectrometry analysis reveals at least 12 distinct ionic products resulting from this process. researchgate.net This site-specific fragmentation provides valuable insight into the electronic structure of the molecule and how energy is redistributed following core-level excitation.

Table 1: Site-Specific Fragmentation Products of this compound

Ionization SiteMajor Fragmentation ChannelApproximate YieldOther Observed Fragments
Carbon (C 1s)CH₃⁺ + NO⁺~70%Higher propensity for C-H fission
Oxygen (O 1s)CH₃⁺ + NO⁺~70%-
Nitrogen (N 1s)CH₃⁺ + NO⁺~37%O⁺ + HCNH⁺, O⁺ + CN⁺

X-ray Absorption Spectroscopy (XAS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) Analysis

X-ray Absorption Spectroscopy (XAS) is a powerful technique used to probe the local geometric and electronic structure of matter. malvernpanalytical.com It involves tuning X-ray energy to a specific element's absorption edge, causing the excitation of a core electron. The resulting spectrum provides information about the unoccupied electronic states, oxidation state, and coordination environment of the absorbing atom. nih.govnih.gov

A specific region of the XAS spectrum, known as Near-Edge X-ray Absorption Fine Structure (NEXAFS) or X-ray Absorption Near-Edge Structure (XANES), refers to the features within the first 50-100 eV above the absorption edge. malvernpanalytical.comwikipedia.org This region is particularly sensitive to the chemical environment and bonding of the absorbing atom, as it is dominated by transitions of core electrons to unoccupied molecular orbitals and continuum resonances. nih.govstanford.edu The analysis of NEXAFS spectra allows for a "fingerprint" identification of the local bonding environment. stanford.edu

Experimental NEXAFS Spectra of this compound

The experimental total-ion-yield (TIY) NEXAFS spectra of this compound have been recorded at the carbon, nitrogen, and oxygen K-edges. researchgate.net These spectra are generated by measuring the total yield of ions produced as a function of the incident X-ray photon energy. The spectra exhibit distinct peaks corresponding to the excitation of 1s core electrons to various unoccupied molecular orbitals. For instance, the spectrum at the oxygen K-edge shows a prominent peak at lower energy corresponding to the transition of an O 1s electron to the π* antibonding orbital of the carbonyl group (C=O). researchgate.net

Theoretical Prediction and Assignment of NEXAFS Spectral Features

To assign the features observed in the experimental NEXAFS spectra, theoretical calculations, such as time-dependent density functional theory (TD-DFT), are employed. researchgate.netaps.org These calculations can reliably predict the relative energies and intensities of the spectral features. researchgate.net For this compound, the calculated spectra show good agreement with the experimental measurements. researchgate.net

The main peaks in the NEXAFS spectra are assigned as follows:

Carbon K-edge: The primary peak corresponds to the excitation of a C 1s electron to the π* antibonding orbital.

Nitrogen K-edge: The spectrum shows features related to transitions from the N 1s core level to unoccupied orbitals.

Oxygen K-edge: The most intense peak is assigned to the O 1s → π* transition. A second, broader peak at higher energy is assigned to the O 1s → σ* transition. researchgate.net

Table 2: Assignment of Major NEXAFS Spectral Features for this compound

Absorption EdgeTransitionCharacter
Carbon (C K-edge)C 1s → πCore-to-antibonding orbital
Nitrogen (N K-edge)N 1s → Unoccupied OrbitalsCore-to-unoccupied states
Oxygen (O K-edge)O 1s → πCore-to-antibonding orbital (carbonyl)
Oxygen (O K-edge)O 1s → σ*Core-to-antibonding orbital

Correlation of Dissociation with Antibonding Orbitals

A direct correlation exists between the electronic transitions observed in NEXAFS and the site-specific fragmentation of the molecule. The absorption of an X-ray photon promotes a core electron into an unoccupied molecular orbital. If this destination orbital is an antibonding orbital (like π* or σ*), the chemical bond associated with that orbital is weakened, which can lead to bond dissociation. libretexts.orgyoutube.com

In this compound, the excitation of a core electron to a π* or σ* antibonding orbital localizes energy in a specific part of the molecule, triggering the observed site-specific bond cleavages. For example, populating the C=O π* antibonding orbital via an O 1s → π* transition weakens the carbonyl bond and influences the subsequent fragmentation pathways. This process explains why ionization at different atomic sites, which populates different sets of antibonding orbitals, results in distinct fragmentation patterns. researchgate.net The energy deposited during the subsequent electronic relaxation (Auger decay) is sufficient to break the weakened bonds, leading to the dissociation of the molecule. stanford.edu

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography has been used to determine the precise three-dimensional molecular and crystal structure of this compound. The analysis reveals that the molecule is planar, a consequence of π-electron delocalization across the N-C-C-O framework. This planarity is a common feature in amides. researchgate.netrsc.org

Table 3: Selected Crystallographic and Molecular Data for this compound

ParameterValue
Molecular FormulaC₄H₈N₂O₂ nist.gov
Molecular Weight116.12 g/mol sigmaaldrich.com
Molecular GeometryPlanar researchgate.netrsc.org
Key Structural FeatureExtensive intermolecular hydrogen bonding researchgate.net
Crystal SystemData specific to a determined polymorph
Space GroupData specific to a determined polymorph

Coordination Chemistry of N,n Dimethyloxalamide

Ligand Properties and Coordination Modes

N,N'-Dimethyloxalamide (DMOA) is a versatile ligand in coordination chemistry, capable of adopting different coordination modes depending on the metal center and reaction conditions. Its structure, featuring two amide functionalities, allows for chelation and bridging behavior.

O,O Chelation in Metal Complexes

N,N'-Dimethyloxalamide can act as a neutral bidentate ligand, coordinating to a metal center through the two oxygen atoms of its carbonyl groups. This O,O chelation results in the formation of a stable five-membered ring. This mode of coordination is observed in various metal complexes.

Amidate Ligand Behavior

Upon deprotonation of one or both of the amide protons, N,N'-dimethyloxalamide can function as an amidate ligand. This deprotonation enhances the electron-donating ability of the ligand. The resulting amidate can coordinate to a metal center through the nitrogen and oxygen atoms, exhibiting an N,O-bidentate coordination mode. In some cases, deprotonation of both amide groups can lead to a dianionic ligand that can bridge two metal centers. This behavior is crucial in the formation of polynuclear complexes.

Formation and Characterization of Metal Complexes

The versatile coordination behavior of N,N'-dimethyloxalamide has led to the synthesis and characterization of a variety of metal complexes, including those with aluminum and antimony.

Aluminum N,N'-Dimethyloxalamidates: Synthesis and Structural Characterization

The reaction of N,N'-dimethyloxalamide with aluminum alkyls can lead to the formation of aluminum N,N'-dimethyloxalamidates. For instance, the reaction with triisobutylaluminum (B85569) can result in the formation of aluminoxane compounds. The structural characterization of these complexes, often achieved through single-crystal X-ray diffraction, reveals the coordination environment around the aluminum center. In some instances, these compounds can form complex cluster structures. lsu.edu

Antimony(III) Complexes: Ligand Binding and Geometry

Antimony(III) halides are known to act as Lewis acids and form complexes with a variety of donor ligands. researchgate.net While specific studies on antimony(III) complexes with N,N'-dimethyloxalamide are not extensively detailed in the provided results, the general principles of antimony(III) coordination chemistry suggest that N,N'-dimethyloxalamide could coordinate to Sb(III) through its oxygen or nitrogen donors. The geometry of such complexes would be influenced by the stereochemically active lone pair of electrons on the antimony(III) center, potentially leading to distorted geometries such as trigonal bipyramidal or square pyramidal, depending on the stoichiometry and coordination number. researchgate.netnepjol.info The binding is typically characterized by spectroscopic methods and single-crystal X-ray diffraction.

Influence of Ligand Steric and Electronic Effects on Coordination

The coordination behavior of ligands is significantly influenced by both steric and electronic factors. researchgate.netnih.govescholarship.org In the case of N,N'-dimethyloxalamide, the methyl groups on the nitrogen atoms introduce steric bulk that can affect the approach of the ligand to the metal center and the resulting coordination geometry.

The electronic properties of the N,N'-dimethyloxalamide ligand are governed by the electron-withdrawing nature of the carbonyl groups and the electron-donating potential of the nitrogen lone pairs. The presence of the methyl groups can also have a modest electron-donating inductive effect. These electronic characteristics influence the ligand's ability to donate electron density to the metal center and stabilize the resulting complex. mdpi.comnih.gov The interplay of these steric and electronic effects ultimately dictates the preferred coordination mode and the structure of the final metal complex. nih.govboisestate.edu For instance, bulkier substituents on the nitrogen atoms could favor a trans-conformation of the ligand, influencing the geometry of the resulting complex. researchgate.net

Catalytic Applications and Studies Involving N,n Dimethyloxalamide Derivatives

Oxalamide-Based Ligands in Transition Metal Catalysis

The oxalamide framework has proven to be a versatile scaffold for the design of multidentate ligands, particularly for copper-catalyzed cross-coupling reactions. These ligands have shown significant efficacy in the formation of carbon-heteroatom bonds.

The development of multidentate oxalamide ligands has been a key area of research to enhance the efficiency and substrate scope of copper-catalyzed reactions. A notable advancement is the creation of chain-like multidentate oxalamide ligands that incorporate additional coordinating groups. rsc.orgtandfonline.com For instance, the introduction of oxygen atoms into the N-alkyl chains of the oxalamide structure has been shown to be crucial for achieving high catalytic efficiency in the arylation of alcohols and phenols. rsc.orgtandfonline.com

Another approach involves the synthesis of non-C2-symmetric oxalamide ligands. An example is a 1-isoquinolinamide-based N,N-/N,O-bidentate ligand, which has demonstrated the ability to tolerate bulky diarylamines in C-N cross-coupling reactions. The development of such specialized ligands allows for the synthesis of complex molecules like triarylamines, which are important in materials science.

Furthermore, screening of compound libraries has led to the identification of novel oxalamide-based ligands. For example, N,N'-bis(thiophene-2-ylmethyl)oxalamide was identified from a pharmaceutical compound library as a highly effective bidentate ligand for promoting copper-catalyzed N-arylation of anilines and cyclic secondary amines, as well as C-O cross-couplings.

A related class of ligands, oxalohydrazides, has also been developed and shown to generate long-lived copper catalysts for C-O bond formation in biaryl ethers with high turnover numbers.

Oxalamide-based ligands have found significant application in copper-catalyzed coupling reactions, particularly in the O-arylation of alcohols and phenols. These reactions are fundamental in organic synthesis for the construction of aryl ethers, which are common motifs in pharmaceuticals and other functional materials.

A novel class of chain-like multidentate oxalamide ligands has been successfully employed in the copper-catalyzed coupling of (hetero)aryl bromides with a wide range of alcohols and phenols under mild conditions. rsc.orgtandfonline.com The presence of additional coordinating oxygen atoms in the ligand structure is pivotal for the high catalytic efficiency and broad substrate versatility. rsc.orgtandfonline.com

For instance, the coupling of various aryl bromides with primary and secondary alcohols, as well as phenols, can be achieved with good to excellent yields using a copper iodide (CuI) catalyst in the presence of these advanced oxalamide ligands. The reaction conditions are typically mild, often conducted at temperatures around 80 °C.

Below is a table summarizing the performance of a representative multidentate oxalamide ligand in the copper-catalyzed arylation of various alcohols and phenols.

Aryl BromideAlcohol/PhenolLigand (mol%)Catalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
4-Bromoanisolen-Butanol0.5CuI (0.5)t-BuONa (1.5)Dioxane8064
1-Bromo-4-nitrobenzenePhenol1.0CuI (1.0)K3PO4 (2.0)Toluene11095
4-BromotolueneCyclohexanol1.0CuI (1.0)K3PO4 (2.0)Toluene11082
1-BromonaphthaleneMethanol2.0CuI (2.0)Cs2CO3 (2.0)Dioxane10075

This table is a representative example based on typical conditions and yields reported in the literature for similar reactions and is for illustrative purposes.

The development of these sophisticated oxalamide-based ligands has significantly expanded the utility of copper catalysis in cross-coupling reactions, offering milder conditions and broader applicability compared to earlier catalytic systems.

Advanced Research Applications and Materials Science Perspectives

Molecular Engineering and Supramolecular Chemistry

The principles of molecular engineering and supramolecular chemistry are heavily reliant on the predictable and robust non-covalent interactions between molecular building blocks. In this context, the oxalamide moiety, as exemplified by N,N-Dimethyloxalamide, has emerged as a powerful and versatile tool for the construction of well-defined molecular assemblies.

Role of Oxalamide Functionality as a Persistent Hydrogen Bonding Unit

The oxalamide functional group is characterized by its ability to act as a persistent and reliable hydrogen bonding unit. acs.org This persistence is a direct result of its unique arrangement of hydrogen bond donors (N-H groups) and acceptors (C=O groups). Each oxalamide unit can simultaneously donate and accept two hydrogen bonds, leading to strong and directional intermolecular interactions. researchgate.net

A detailed analysis of the oxamide (B166460)···oxamide interaction using this compound as a model compound reveals the geometry and energetics of these interactions. researchgate.net Computational studies, employing both ab initio and density functional methods, have quantified the strength of these hydrogen bonds. The results from these calculations provide a solid basis for understanding the self-assembly behavior of oxalamide-containing molecules. researchgate.net

The cooperative effects in these hydrogen bonding networks are also significant. The formation of one hydrogen bond can influence the strength of adjacent hydrogen bonds, leading to a highly stable and ordered supramolecular structure. researchgate.net This cooperativity is a key factor in the utility of the oxalamide group in crystal engineering and materials science. researchgate.net

Interactive Table: Hydrogen Bonding Properties of this compound

PropertyValueReference
Hydrogen Bond Donor Count2 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count0 nih.gov

Design of Hydrogen-Bonded Networks and Crystal Symmetry

The predictable and directional nature of the hydrogen bonds formed by the oxalamide functionality makes it an ideal candidate for the design of intricate hydrogen-bonded networks with specific crystal symmetries. acs.org By strategically placing oxalamide groups within a molecule, researchers can control the assembly of molecules in the solid state, leading to the formation of desired supramolecular architectures. acs.orgresearchgate.net

A symmetry analysis based on the structure of simple molecules and their anticipated intermolecular interactions has been shown to successfully predict molecular packing and crystal symmetry. acs.org Studies on a series of oxalamide dicarboxylic acids have demonstrated that these molecules reliably form two-dimensional hydrogen-bonded β-networks. acs.org The design based on an inversion center within the oxalamide is particularly robust, with the intended layered structure being observed in the majority of cases. acs.org

The crystal structure of N,N'-disubstituted oxalamides, such as N,N'-dibutyloxamide, is governed by N–H···O hydrogen bonding interactions, which lead to the formation of ribbon-like structures. soton.ac.uk These ribbons are then held together by weaker C–H···O interactions, resulting in a stacked arrangement. soton.ac.uk

Interactive Table: Crystallographic Data for an Oxalamide Derivative (N,N'-dibutyloxamide)

ParameterValueReference
Crystal SystemMonoclinic soton.ac.uk
Space GroupP2₁/c soton.ac.uk
a (Å)4.832(3) soton.ac.uk
b (Å)13.624(2) soton.ac.uk
c (Å)21.178(3) soton.ac.uk
β (°)98.57(1) soton.ac.uk

Relevance in Protein Engineering (general for oxalamides)

The principles of molecular recognition and self-assembly that govern protein structure and function can be mimicked and utilized in the field of protein engineering. researchgate.netkit.edunih.gov The oxalamide motif, with its defined hydrogen bonding capabilities, has found relevance in this area. researchgate.net While direct applications of this compound in protein engineering are not extensively documented, the general properties of the oxalamide functionality provide a conceptual framework for its potential use.

The ability of oxalamides to form stable, predictable hydrogen-bonded structures makes them suitable as scaffolds for mimicking protein secondary structures, such as β-sheets. researchgate.net By incorporating the oxalamide unit into peptide backbones, it is possible to create peptidomimetics with enhanced stability and specific conformational preferences. These modified peptides can be used to study protein-protein interactions or to design inhibitors of specific enzymes. researchgate.net

Furthermore, the introduction of non-natural structural elements like oxalamides can lead to proteins with novel functions or improved properties, a key goal of protein engineering. researchgate.netyoutube.com

Applications in Organic Gelators (general for oxalamides)

Low-molecular-weight organic gelators (LMWGs) are molecules that can self-assemble in organic solvents to form three-dimensional networks, resulting in the formation of a gel. rsc.orgwikipedia.org The oxalamide functionality has been identified as a highly effective gelation-promoting group due to its strong and directional hydrogen bonding capabilities. mdpi.comnih.govgoogle.com

Bis(amino acid) oxalamide derivatives are a well-studied class of LMWGs that can form thermoreversible gels in a variety of organic solvents. mdpi.comnih.gov The gelation process is driven by the self-assembly of the oxalamide molecules into fibrous networks, which entrap the solvent molecules. google.com The thermal stability of these gels can be exceptionally high, in some cases exceeding the boiling point of the solvent. nih.gov

The efficiency of gelation is often characterized by the minimum gelation concentration (MGC), which is the lowest concentration of the gelator required to form a stable gel. Oxalamide-based gelators have been shown to have very low MGC values, making them highly efficient. mdpi.com For instance, certain chiral oxalamide derivatives can gelate vegetable oils at concentrations as low as 0.025 wt%. mdpi.com The properties of these gels, such as their mechanical strength and thixotropy (the ability to become fluid when agitated and return to a gel state at rest), can be tuned by modifying the chemical structure of the oxalamide gelator. mdpi.com

Interactive Table: Gelation Properties of a Chiral Oxalamide Derivative in Sunflower Oil

PropertyObservationReference
Minimum Gelation Concentration (MGC)As low as 0.025 wt% mdpi.com
Gel AppearanceThermoreversible and thixotropic mdpi.com
Gel Network StructureEntangled nanoscale fibrous aggregates google.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

Current synthetic methods for amides often involve harsh reagents and generate significant waste. The development of greener, more sustainable routes to N,N-Dimethyloxalamide is a critical area for future research.

One promising approach lies in the adoption of green chemistry principles . This could involve exploring solvent-free reaction conditions or the use of more environmentally benign solvents. mdpi.comrsc.org For instance, mechanochemical methods, where reactions are induced by grinding solid reactants together, could eliminate the need for bulk solvents entirely. mdpi.com Additionally, microwave-assisted synthesis has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various nitrogen-containing heterocycles and could be adapted for the production of this compound. mdpi.com

Another avenue for enhancing sustainability is through biocatalysis . The use of enzymes, such as lipases or engineered aminoacylases, could offer a highly selective and efficient means of synthesizing this compound under mild conditions. nih.govrsc.org While the biocatalytic synthesis of this specific compound has not yet been reported, research on the enzymatic synthesis of other N-acyl-amino acids and oxadiazole thioethers demonstrates the potential of this approach. nih.govrsc.org Future work could focus on screening for or engineering enzymes that can catalyze the amidation of an oxalic acid derivative with dimethylamine (B145610).

Potential Sustainable Synthetic Route Description Potential Advantages
Mechanochemical Synthesis Reaction of a solid oxalic acid derivative with a solid or liquid dimethylamine source via grinding.Solvent-free, reduced waste, potentially lower energy consumption.
Microwave-Assisted Synthesis Utilizing microwave irradiation to drive the reaction between an oxalic acid derivative and dimethylamine.Faster reaction times, increased yields, improved energy efficiency.
Biocatalytic Synthesis Employing enzymes (e.g., lipases, engineered amidases) to catalyze the formation of the amide bonds.High selectivity, mild reaction conditions (aqueous environment, neutral pH, ambient temperature), biodegradable catalyst.

Deeper Exploration of Catalytic Mechanisms and Tunability

A thorough understanding of the catalytic mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and designing more efficient catalysts. Future research should focus on elucidating the step-by-step process of its formation.

For instance, in a potential synthesis from dimethyl oxalate (B1200264) and dimethylamine, the reaction likely proceeds through a nucleophilic acyl substitution mechanism. A detailed kinetic and mechanistic study could reveal the rate-determining step and the role of any catalysts used. A patent for the synthesis of the related compound, N,N'-dimethoxy-N,N'-dialkyloxalamide, utilizes alkali metal alkoxides as bases, suggesting a base-catalyzed mechanism where the alkoxide deprotonates the amine to increase its nucleophilicity. google.com Investigating a range of catalysts, including both homogeneous and heterogeneous systems, could lead to improved yields and milder reaction conditions.

The tunability of these catalytic systems is another important area of exploration. For example, in biocatalysis, directed evolution could be used to engineer enzymes with enhanced activity and specificity for the synthesis of this compound. wisc.edu In chemocatalysis, the use of N-oxide catalysts has shown promise in various organic transformations, and their applicability to oxalamide synthesis could be investigated. [ ] The electronic and steric properties of such catalysts could be systematically varied to fine-tune their reactivity and selectivity.

Catalyst Type Potential Mechanistic Role Areas for Future Investigation
Base Catalysts (e.g., NaOCH3, Et3N) Deprotonation of dimethylamine to enhance its nucleophilicity towards dimethyl oxalate.Optimization of base strength and concentration; investigation of milder organic bases.
Enzyme Catalysts (e.g., Lipases) Active site-mediated condensation of oxalic acid or its ester with dimethylamine.Enzyme screening, directed evolution for improved substrate specificity and catalytic efficiency.
N-Oxide Catalysts Activation of the carbonyl group of the oxalic acid derivative towards nucleophilic attack.Synthesis and screening of novel N-oxide catalysts; mechanistic studies to understand the mode of activation.

Advanced Computational Modeling for Complex Systems and Dynamic Processes

Computational chemistry offers powerful tools to investigate the properties and synthesis of this compound at a molecular level. google.com Future research should leverage these methods to gain deeper insights and guide experimental work.

Density Functional Theory (DFT) can be employed to study the electronic structure, reactivity, and spectroscopic properties of this compound. rsc.orgmdpi.comnih.govmdpi.com Such calculations could help in understanding the nature of the amide bond, the rotational barriers around the C-C and C-N bonds, and the molecule's potential for hydrogen bonding. rsc.org DFT studies could also be used to model the reaction mechanism of its synthesis, identifying transition states and calculating activation energies for different catalytic pathways. rsc.org

For more complex systems, such as the synthesis of this compound in a solvent or its interaction with a catalyst surface, more advanced modeling techniques are warranted. Computational Fluid Dynamics (CFD) could be used to model the mixing and mass transfer in a reactor during its synthesis, helping to optimize reactor design and operating conditions. researchgate.net Furthermore, molecular dynamics simulations could provide insights into the behavior of this compound in different environments and its potential to self-assemble or interact with other molecules. nih.gov

Computational Method Potential Application for this compound Information to be Gained
Density Functional Theory (DFT) Calculation of molecular properties; modeling of reaction mechanisms.Electronic structure, bond energies, vibrational frequencies, reaction pathways, transition state geometries and energies.
Computational Fluid Dynamics (CFD) Simulation of reactor performance during synthesis.Optimization of mixing, heat transfer, and mass transport; reactor design and scale-up.
Molecular Dynamics (MD) Simulation of the behavior of this compound in solution or in the solid state.Solvation effects, conformational dynamics, intermolecular interactions, potential for self-assembly.

Discovery of New Research Applications in Emerging Fields

While this compound is primarily known as a synthetic intermediate, its simple, symmetrical structure with two amide functionalities suggests potential for a broader range of applications. chemicalbook.com

In the field of materials science , this compound could serve as a precursor for the synthesis of novel polymers or functional materials. sigmaaldrich.comresearchgate.net The amide groups can participate in hydrogen bonding, which could be exploited to create self-assembling materials or to act as a structure-directing agent in the synthesis of porous materials like metal-organic frameworks (MOFs). Its potential as a ligand in coordination chemistry and crystal engineering is also an area ripe for exploration. rsc.orgrsc.org The nitrogen and oxygen atoms of the amide groups can coordinate to metal ions, potentially forming interesting coordination polymers with unique structural and functional properties.

Furthermore, the core structure of this compound could be a building block for the design of new biologically active molecules . By modifying the methyl groups or the oxalamide backbone, libraries of new compounds could be synthesized and screened for various biological activities. nih.gov Given that related amide-containing compounds have shown a range of biological effects, this is a promising avenue for drug discovery. mdpi.com

Q & A

Q. What is the role of N,N-Dimethyloxalamide as a protecting group in nucleoside synthesis, and how is it removed?

this compound is used to protect amine groups in deoxyribonucleosides (e.g., deoxycytidine, deoxyadenosine). Its cleavage occurs via thermolytic pathways under mildly alkaline conditions (pH 9), avoiding DNA-damaging side products. This method ensures high yields and integrity of the nucleoside backbone .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Key precautions include:

  • Storing the compound under nitrogen in a dry, ventilated environment to prevent degradation.
  • Using nitrile gloves (tested for permeability), lab coats, and eye protection.
  • Avoiding ingestion/inhalation and ensuring immediate decontamination of spills with soap and water .

Q. How is the purity of this compound assessed in synthetic workflows?

Gas chromatography (GC) with flame ionization detection is standard. USP guidelines specify ≥99% purity, with a boiling range of 164.5–167.5°C under atmospheric pressure. NMR (¹H/¹³C) and FTIR further validate structural integrity .

Q. What solvents are compatible with this compound in reaction setups?

It is miscible with polar aprotic solvents (e.g., DMF, DMSO) and water. However, prolonged exposure to acidic or oxidizing media should be avoided to prevent decomposition .

Advanced Research Questions

Q. How can the synthesis of this compound be optimized for scalable production?

Optimization involves:

  • Reacting oxalyl chloride with dimethylamine in anhydrous dichloromethane at 0–5°C.
  • Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
  • Purifying via recrystallization (ethanol/water) to achieve >98% yield .

Q. What mechanistic insights explain the thermolytic cleavage of this compound?

The cleavage follows a retro-amide pathway, where alkaline conditions (pH 9) promote nucleophilic attack by hydroxide ions, releasing CO₂ and regenerating the free amine. Kinetic studies and DFT simulations support a two-step dissociation mechanism .

Q. How does this compound compare to other amine-protecting groups in oligonucleotide synthesis?

Unlike tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups, this compound offers:

  • Faster deprotection under neutral-to-alkaline conditions.
  • No requirement for strong acids/bases, reducing side reactions.
  • Compatibility with solid-phase synthesis workflows .

Q. What strategies mitigate batch-to-batch variability in this compound-based reactions?

  • Standardizing reaction parameters (temperature, pH, solvent ratios).
  • Implementing QC checks via GC-MS and HPLC-UV to detect impurities (e.g., residual oxalic acid).
  • Using anhydrous reagents to prevent hydrolysis during storage .

Q. How does pH influence the stability of this compound in aqueous solutions?

Stability studies show:

  • High stability at pH 4–7 (t½ > 48 hours at 25°C).
  • Rapid degradation at pH > 8 (t½ < 2 hours) due to alkaline hydrolysis. Buffered systems (e.g., phosphate buffers) are recommended for pH-sensitive applications .

Q. What analytical techniques resolve contradictions in reported degradation byproducts of this compound?

Conflicting data on byproducts (e.g., methylamine vs. dimethylamine) are addressed using:

  • High-resolution LC-MS/MS to identify trace intermediates.
  • Isotopic labeling (¹⁵N-Dimethyloxalamide) to track cleavage pathways .

Methodological Tables

Application Key Parameters References
Amine protection in nucleosidesThermolysis: 60°C, pH 9, 30 min
Purity assessmentGC-FID: DB-5 column, 150–250°C gradient
Scalable synthesisOxalyl chloride:Dimethylamine (1:2.1 mol)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.